Physical Property Differentiation: Melting Point Delta Between Meta- and Para-Cyano Positional Isomers
The melting point of 3-cyanobenzenesulfonyl chloride differs substantially from its para-substituted positional isomer, providing a clear physical property-based differentiation. The meta-isomer exhibits a melting point range of 47–53°C (typically reported at 51°C for high-purity material), whereas the para-isomer (4-cyanobenzenesulfonyl chloride, CAS 49584-26-1) melts at 107–111°C [1]. This approximately 60°C elevation in melting point for the para-isomer reflects stronger intermolecular packing forces due to the linear molecular geometry, which can affect solubility, handling, and crystallization behavior during synthesis and purification workflows [2].
| Evidence Dimension | Melting point (crystalline solid thermal transition) |
|---|---|
| Target Compound Data | 47–53°C (reported: 48.0–53.0°C, TCI specification); 51°C (reference value) |
| Comparator Or Baseline | 4-Cyanobenzenesulfonyl chloride (CAS 49584-26-1): 107–111°C (lit.) |
| Quantified Difference | ΔTm ≈ 56–60°C higher for para-isomer |
| Conditions | Ambient pressure, crystalline solid state |
Why This Matters
The lower melting point of the meta-isomer enables easier handling and dissolution at ambient temperatures during synthetic workflows, reducing the need for heated reaction setups compared to the para-isomer.
- [1] ChemWhat Database. 4-CYANOBENZENESULFONYL CHLORIDE 97 CAS#: 49584-26-1. Melting point specification: 107-111°C (lit.). View Source
- [2] MolAid. 3-氰基苯磺酰氯 | 56542-67-7. Physical properties: melting point 49-53°C (lit.). View Source
